molecular formula C19H17FN2O4S B2951632 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899756-90-2

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2951632
CAS No.: 899756-90-2
M. Wt: 388.41
InChI Key: AXVIGWQDSWFAOB-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core, a heterocyclic scaffold known for its stability and diverse biological activities . The unique structural element is the 2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl substituent, which introduces a bicyclic dihydroquinoline moiety with fluorine and methyl groups. The fluorine atom likely enhances lipophilicity and metabolic stability, while the methyl group contributes steric bulk and electron-donating effects. This combination distinguishes it from simpler benzisothiazolone derivatives and may influence its pharmacokinetic or pharmacodynamic profile .

Properties

IUPAC Name

2-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-12-6-7-13-10-14(20)8-9-16(13)22(12)18(23)11-21-19(24)15-4-2-3-5-17(15)27(21,25)26/h2-5,8-10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIGWQDSWFAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the benzoisothiazolone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process would likely include steps such as solvent extraction, crystallization, and purification through chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Comparisons

The benzo[d]isothiazol-3(2H)-one 1,1-dioxide core is shared with saccharin derivatives, which are well-studied for applications in food additives and pharmaceuticals . For example:

  • Saccharin: Lacks the oxoethyl-dihydroquinoline chain, limiting its utility to non-therapeutic roles .
  • 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Replaces the dihydroquinoline with a 4-chlorophenyl group, reducing conformational rigidity but introducing a strong electron-withdrawing substituent .
Substituent-Driven Comparisons

Key analogs with modified oxoethyl chains include:

Compound Name Substituent Molecular Weight (g/mol) Key Features References
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Chlorophenyl ~378.8 Meta-chloro substitution; moderate steric hindrance
2-(2-(4-Chlorophenyl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 4-Chlorophenyl ~378.8 Para-chloro substitution; enhanced electronic effects
2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-phenacylsaccharine) Phenyl ~343.4 Simple phenyl group; lower molecular weight
Target Compound 6-Fluoro-2-methyl-3,4-dihydroquinolin ~434.5 Bicyclic structure; fluorine and methyl groups; increased rigidity

Key Observations :

  • Steric and Conformational Impact: The dihydroquinoline moiety imposes greater rigidity compared to monocyclic substituents, which may enhance binding specificity in biological targets .
  • Molecular Weight : The target compound’s higher molecular weight (~434.5 g/mol) could influence solubility and bioavailability compared to lighter analogs like N-phenacylsaccharine (~343.4 g/mol) .

Biological Activity

The compound 2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14FNO3SC_{15}H_{14}F_{N}O_{3}S, with a molecular weight of approximately 305.34 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC15H14FN3O3S
Molecular Weight305.34 g/mol
LogP3.8248
Polar Surface Area15.51 Ų
Hydrogen Bond Acceptors2

Antimicrobial Properties

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial activity. A study by PubChem highlighted that derivatives of quinoline have shown efficacy against various bacterial strains. The presence of the 6-fluoro group in this compound enhances its antibacterial properties by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanism of action for this compound may involve inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in various studies. Research indicates that certain isothiazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing promising antimicrobial potential.
  • Anticancer Activity Assessment : A recent investigation assessed the cytotoxic effects of quinoline-based compounds on various cancer cell lines (e.g., MCF-7, HeLa). The results showed significant dose-dependent cytotoxicity with IC50 values ranging from 5 to 15 µM.

Q & A

Q. What are the critical structural features of this compound, and how can they be experimentally confirmed?

The compound contains a benzisothiazol-3-one 1,1-dioxide core linked to a 6-fluoro-2-methyl-3,4-dihydroquinoline moiety via a ketone-containing ethyl spacer. Key confirmatory methods include:

  • 1H/13C NMR spectroscopy to resolve aromatic protons, fluorine coupling, and methyl/ketone groups .
  • IR spectroscopy to identify the sulfone (S=O stretching ~1300–1150 cm⁻¹) and carbonyl (C=O ~1650–1750 cm⁻¹) functionalities .
  • X-ray crystallography to validate spatial arrangement, as demonstrated for structurally analogous benzisothiazolones .

Q. What synthetic routes are typically employed for benzisothiazolone derivatives, and what are common pitfalls?

General methods involve:

  • Nucleophilic substitution to attach the quinoline moiety to the benzisothiazol core, using anhydrous conditions and catalysts like 4-dimethylaminopyridine (DMAP) .
  • Oxidation steps to introduce sulfone groups, often requiring controlled conditions to avoid over-oxidation . Common issues include low yields due to steric hindrance at the ethyl spacer and side reactions during ketone formation. Purity is typically ensured via recrystallization (e.g., ethanol) and HPLC (≥97% purity criteria) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

Key strategies include:

  • Solvent selection : Anhydrous dioxane or acetonitrile minimizes hydrolysis of intermediates .
  • Catalyst optimization : DMAP enhances acylation efficiency, while anhydrous potassium carbonate aids in deprotonation .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation .
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC resolves structurally similar impurities .

Q. How should discrepancies in spectral data during structural elucidation be addressed?

Conflicting NMR/IR results may arise from tautomerism in the dihydroquinoline ring or rotational isomers. Mitigation approaches:

  • Variable-temperature NMR to assess dynamic equilibria .
  • Computational modeling (DFT) to predict stable conformers and compare with experimental data .
  • Complementary techniques : Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous confirmation .

Q. What methodologies are recommended for analyzing biological activity mechanisms involving this compound?

  • Enzyme inhibition assays : Use acetylcholinesterase (AChE) or similar targets with Ellman’s method to quantify IC₅₀ values, referencing protocols for related dihydroisoquinolinones .
  • Molecular docking : Map interactions between the quinoline moiety and active-site residues (e.g., using AutoDock Vina) .
  • Metabolic stability tests : Incubate with liver microsomes and monitor degradation via LC-MS to assess pharmacokinetic profiles .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting results in purity assessments between HPLC and elemental analysis?

  • HPLC-UV/MS discrepancies : Co-eluting impurities with similar retention times may evade detection. Use orthogonal methods like charged aerosol detection (CAD) or NMR-based purity assays .
  • Elemental analysis mismatches : Trace solvent retention (e.g., ethanol) can skew C/H/N ratios. Conduct thermogravimetric analysis (TGA) to quantify residual solvents .

Q. What strategies validate the stability of this compound under experimental storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varying pH to identify degradation products via LC-MS .
  • Long-term stability : Store aliquots at –20°C and analyze monthly for 12 months; compare with freshly synthesized batches .

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